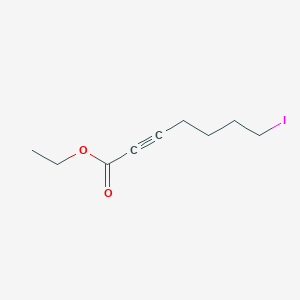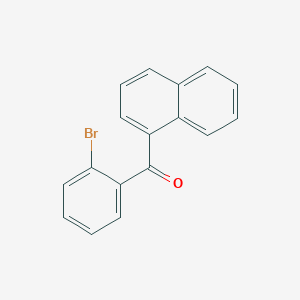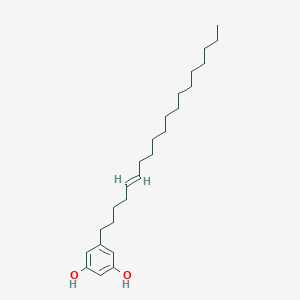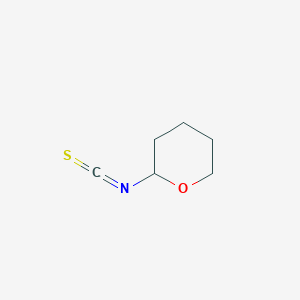
1-(1,2-Dibromoethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dibromoethyl)-2-methylbenzene, also known as α,β-Dibromoethylbenzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,2-Dibromoethyl)-2-methylbenzene can be synthesized through the bromination of 2-methylstyrene. The reaction typically involves the addition of bromine (Br2) to 2-methylstyrene in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and bromine concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Dibromoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 2-methylstyrene using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 2-methylphenol or 2-methylbenzylamine.
Reduction: Formation of 2-methylstyrene.
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.
Applications De Recherche Scientifique
1-(1,2-Dibromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1,2-Dibromoethyl)-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic addition reactions due to the presence of the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which increase the electrophilicity of the carbon atoms to which they are attached .
Comparaison Avec Des Composés Similaires
1-(1,2-Dibromoethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Similar in structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methylbenzene: Contains only one bromine atom and a methyl group on the benzene ring.
2-Bromoethylbenzene: Has a single bromine atom on the ethyl group attached to the benzene ring.
Uniqueness: The presence of both bromine atoms and a methyl group in this compound makes it unique in terms of its reactivity and applications. The compound’s ability to undergo multiple types of reactions and its use as an intermediate in various synthetic processes highlight its versatility and importance in organic chemistry .
Propriétés
Numéro CAS |
90399-62-5 |
|---|---|
Formule moléculaire |
C9H10Br2 |
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
1-(1,2-dibromoethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6H2,1H3 |
Clé InChI |
UGRUEZXWELGVEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)


![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)

![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)

![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
